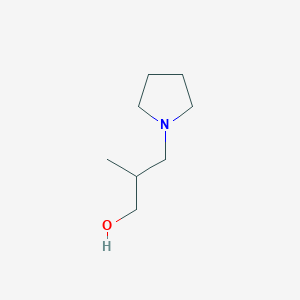

2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol

Description

The exact mass of the compound 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(7-10)6-9-4-2-3-5-9/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVFKDFKCCLKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649200 | |

| Record name | 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873376-29-5 | |

| Record name | 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 873376-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol

Technical Monograph: 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol

Executive Summary & Identity

2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol is a specialized tertiary amino-alcohol intermediate used primarily in the synthesis of G-protein coupled receptor (GPCR) ligands, specifically Histamine H3 receptor antagonists.[1] Its structure features a pyrrolidine ring linked to a propanol chain with a methyl branch, providing a rigid steric bulk and a basic center crucial for receptor binding affinity.

This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis protocol, and its application in medicinal chemistry.[1]

| Property | Data |

| CAS Number | 873376-29-5 |

| IUPAC Name | 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| SMILES | CC(CO)CN1CCCC1 |

| Synonyms | 2-Methyl-3-pyrrolidin-1-yl-propan-1-ol; 3-(Pyrrolidin-1-yl)-2-methylpropan-1-ol |

Physical & Chemical Properties

The physicochemical profile of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol is defined by the interplay between its polar hydroxyl group, basic tertiary amine, and hydrophobic pyrrolidine ring.[1]

Quantitative Data Table

| Property | Value | Source/Method |

| Boiling Point | 90–92 °C @ 12 Torr | Experimental (Lit.) [1] |

| Density | 0.966 ± 0.06 g/cm³ | Predicted (ACD/Labs) |

| pKa (Base) | 9.8 – 10.2 (Est.)[1][2] | Conjugate acid of tertiary amine [2] |

| pKa (Acid) | 14.90 ± 0.10 | Hydroxyl group deprotonation [1] |

| LogP | 0.87 | Predicted (Consensus) [3] |

| Refractive Index | 1.465 (Est.)[1][2] | Molar Refractivity |

| Solubility | High in EtOH, DCM, DMSO; Moderate in Water | Amphiphilic nature |

| Appearance | Colorless to pale yellow viscous liquid | Visual Inspection |

Chemical Reactivity & Stability

-

Basicity: The pyrrolidine nitrogen is a moderately strong base (pKa ≈ 10). It readily forms stable salts (hydrochlorides, oxalates) with mineral and organic acids, a property utilized for purification.

-

Nucleophilicity: The hydroxyl group is a primary alcohol, susceptible to oxidation (to aldehyde/acid), esterification, or conversion to a leaving group (mesylate/tosylate) for nucleophilic substitution.

-

Chelation Potential: The 1,3-amino-alcohol motif allows for bidentate coordination with metal ions, potentially influencing catalytic reactions if used as a ligand.

Synthesis & Manufacturing Protocol

The most robust route to 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol is a two-step sequence: Michael Addition followed by Hydride Reduction .[1] This pathway is preferred over direct alkylation due to higher regioselectivity and cleaner impurity profiles.

Step 1: Michael Addition (Formation of Ester Intermediate)

-

Reaction: Pyrrolidine + Methyl Methacrylate → Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate[1][3]

-

Mechanism: Aza-Michael addition where the secondary amine (pyrrolidine) attacks the

-carbon of the conjugated ester.

Protocol:

-

Charge: To a 3-neck round bottom flask equipped with a reflux condenser and addition funnel, charge Pyrrolidine (1.0 equiv) and Methanol (2.0 vol) .

-

Addition: Add Methyl Methacrylate (1.05 equiv) dropwise over 2 hours, maintaining internal temperature at 20–25°C.

-

Reaction: Heat the mixture to 50°C and stir for 24 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure (45°C) to remove methanol and unreacted alkene.

-

Yield: ~96% (Quantitative conversion). The crude ester is typically pure enough for the next step.[1]

Step 2: Reduction (Formation of Alcohol)

-

Reaction: Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate + LiAlH₄ → Product[1]

-

Reagent Choice: Lithium Aluminum Hydride (LiAlH₄) is chosen for complete reduction of the ester to the primary alcohol.

Protocol:

-

Preparation: Suspend LiAlH₄ (1.2 equiv) in anhydrous THF (10 vol) under Nitrogen atmosphere at 0°C.

-

Addition: Dissolve the crude ester from Step 1 in THF (2 vol) and add dropwise to the LiAlH₄ suspension, maintaining temperature <10°C.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC or GC (disappearance of ester peak).

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g LiAlH₄), and finally water (3 mL per g LiAlH₄).

-

Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad.[1] Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

-

Purification: Distillation under reduced pressure (bp ~90°C @ 12 Torr) yields the pure alcohol.

Caption: Two-step synthesis via Michael addition of pyrrolidine to methyl methacrylate followed by LiAlH₄ reduction.

Applications in Drug Development

This compound serves as a critical pharmacophore building block .[1] Its structural value lies in the "amino-propyl" linker, which mimics the histamine side chain but with added rigidity (pyrrolidine) and steric hindrance (methyl group).

Histamine H3 Receptor Antagonists

The 3-(pyrrolidin-1-yl)propyl moiety is a privileged scaffold in H3 receptor research.[1] The methyl group at the 2-position introduces chirality and conformational constraint, often enhancing selectivity for the H3 receptor over H1/H2 subtypes.[1]

-

Mechanism: The basic pyrrolidine nitrogen interacts with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.

-

Derivatization: The hydroxyl group is typically converted to an ether or linked to a lipophilic aryl group (e.g., biphenyl, benzophenone) to access the secondary binding pocket of the receptor.

General Medicinal Chemistry

-

Solubility Enhancer: Introduction of this moiety can improve the water solubility of lipophilic drugs due to the ionizable tertiary amine (pKa ~10).

-

Chiral Pool Entry: While often used as a racemate, the synthesis can be adapted using chiral auxiliaries or enzymatic resolution of the ester intermediate to generate enantiopure (R)- or (S)- isomers for structure-activity relationship (SAR) studies.

Safety & Handling (GHS Standards)

Signal Word: DANGER

| Hazard Class | Code | Statement |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1][2] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |

Critical Handling Protocols:

-

Corrosivity: As a basic amine, this compound can cause chemical burns.[1] Wear butyl rubber gloves, chemical splash goggles, and a face shield.[1][2]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation or carbonate formation (reaction with atmospheric CO₂).

-

Spill Response: Neutralize spills with dilute acetic acid or sodium bisulfate before absorbing with inert material (vermiculite).

References

-

ChemicalBook. (2023). 2-Methyl-3-pyrrolidin-1-yl-propan-1-ol Property Data. Retrieved from

-

Master Organic Chemistry. (2017). Amine Basicity and pKa Values. Retrieved from

-

Hit2Lead. (2023). Compound Profile: 2-methyl-3-(1-pyrrolidinyl)-1-propanol.[1][4] Retrieved from

-

Google Patents. (2016).[1] WO201664585A1 - Synthesis of methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate.[1][3] Retrieved from

Sources

Deconvoluting the Black Box: A Multi-Omic Framework for Mechanism of Action (MoA) Elucidation

Executive Summary

In modern drug discovery, phenotypic screening has resurged as a powerful strategy to identify first-in-class compounds.[1] However, this approach creates a "black box" problem: we know the compound works (efficacy), but not how (mechanism). Without a defined Mechanism of Action (MoA), lead optimization is blind, and toxicity risks remain uncharacterized.

This guide moves beyond generic workflows. It presents a triangulated approach to MoA elucidation, integrating high-content imaging (phenotypic), functional genomics (genetic), and chemoproteomics (biophysical).

Phase 1: Phenotypic Fingerprinting (The "What")

Before identifying a specific protein target, we must define the compound's "biological fingerprint." We utilize Cell Painting , a high-content imaging assay that captures subtle morphological perturbations across cellular compartments.[2][3][4]

The Logic of Morphological Profiling

Unlike simple viability assays, Cell Painting treats the cell as a high-dimensional sensor. If Compound X clusters with a known microtubule stabilizer (e.g., Paclitaxel) in multidimensional space, the MoA is likely cytoskeletal, even if the chemical structures differ.

Protocol: High-Content Cell Painting

Objective: Generate a morphological profile to compare against a reference database (e.g., JUMP-CP).

Reagents:

-

MitoTracker Deep Red: Mitochondria[5]

-

Concanavalin A (Alexa 488): Endoplasmic Reticulum (ER)

-

SYTO 14: Nucleoli/Cytoplasmic RNA[5]

-

Phalloidin (Alexa 568): F-Actin cytoskeleton

-

Wheat Germ Agglutinin (Alexa 555): Golgi/Plasma membrane

-

Hoechst 33342: DNA/Nucleus[5]

Step-by-Step Workflow:

-

Seeding: Plate U2OS or A549 cells (2,000 cells/well) in 384-well black-wall plates. Incubate 24h.

-

Perturbation: Treat with Compound X (dose-response: IC20 and IC50) and DMSO controls (0.1%) for 24–48h.

-

Self-Validation Check: Include a "reference plate" with 10 compounds of known MoA to verify clustering performance.

-

-

Live Staining: Add MitoTracker (-30 min).

-

Fixation: 4% Paraformaldehyde (PFA) for 20 min. Wash 3x with PBS.

-

Permeabilization & Staining: Add Triton X-100 (0.1%) cocktail containing remaining 5 dyes. Incubate 30 min in dark.

-

Imaging: Acquire images (20x/40x) across 5 fluorescent channels using a High-Content Screening (HCS) system (e.g., Opera Phenix).

-

Feature Extraction: Use CellProfiler to extract ~1,500 features per cell (texture, intensity, granularity, symmetry).

Data Output:

| Feature Class | Biological Insight |

|---|---|

| Nuclear Texture | DNA damage, apoptosis, chromatin remodeling |

| Actin Symmetry | Cytoskeletal disruptors, motility inhibitors |

| Mito Intensity | Metabolic stress, uncouplers, ROS generation |

Phase 2: Genetic Interrogation (The "Who" - Indirect)

While Cell Painting gives us a class of mechanism, functional genomics identifies the genes modulating sensitivity. We employ a Genome-Wide CRISPR-Cas9 Knockout Screen .[6]

The Logic of Resistance vs. Sensitization

-

Resistance Hit: If knocking out Gene A makes cells resistant to Compound X, Gene A is likely the direct target (drug requires Gene A to kill) or a transporter required for uptake.

-

Sensitization Hit: If knocking out Gene B makes cells hypersensitive, Gene B likely operates in a parallel survival pathway (synthetic lethality).

Protocol: Pooled CRISPR Screen

Objective: Identify genes that modulate compound toxicity.

Workflow:

-

Library Transduction: Transduct Cas9-expressing cells with a genome-wide sgRNA library (e.g., GeCKO or Brunello) at Low MOI (0.3) to ensure 1 sgRNA/cell.

-

Selection: Select with Puromycin for 7 days to remove non-transduced cells.

-

Splitting: Divide pool into two arms:

-

Arm A: Vehicle (DMSO)

-

Arm B: Compound X (at IC90 dose - high selection pressure).

-

-

Culture: Maintain for 14 days.

-

Self-Validation Check: Maintain minimum 500x coverage (500 cells per sgRNA) at every passage to prevent bottlenecking/random drift.

-

-

Deconvolution: Extract genomic DNA, PCR amplify sgRNA cassettes, and sequence (NGS).

-

Analysis: Use MAGeCK to identify enriched sgRNAs (Resistance) or depleted sgRNAs (Sensitization).

Phase 3: Physical Interaction (The "Who" - Direct)

To confirm the physical target, we use Thermal Proteome Profiling (TPP) .[7] This is the gold standard for "probe-free" target identification in live cells.

The Logic of Thermal Shift

Proteins denature and precipitate at specific temperatures (

Protocol: TPP-TR (Temperature Range)

Objective: Determine the melting curve shift of the target protein.

-

Treatment: Treat live cells with Compound X (5x IC50) or DMSO for 1 hour.

-

Aliquot & Heat: Split cells into 10 aliquots. Heat each to a distinct temperature (37°C to 67°C) for 3 minutes.

-

Lysis: Lyse cells using mild detergent (NP-40).

-

Ultracentrifugation: Spin at 100,000 x g for 20 min.

-

Crucial Step: Denatured proteins precipitate; stable (drug-bound) proteins remain in the supernatant.

-

-

Digestion: Collect supernatant, reduce, alkylate, and digest with Trypsin.

-

TMT Labeling: Label each temperature fraction with unique Tandem Mass Tags (TMT) for multiplexing.

-

LC-MS/MS: Analyze via Orbitrap Mass Spectrometry.

-

Curve Fitting: Plot soluble protein abundance vs. Temperature. Calculate

.

Integrated Workflow Visualization

Figure 1: The Triangulation Strategy. Three independent data streams converge to validate the biological target with high confidence.

Thermal Shift Logic Visualization

Understanding the TPP readout is critical for data interpretation.

Figure 2: TPP Principle. Ligand binding thermodynamically stabilizes the target, preventing precipitation at higher temperatures compared to the vehicle control.

Data Integration & Decision Matrix

When analyzing data from these three streams, use this matrix to interpret the MoA:

| Phenotypic (Cell Paint) | Genetic (CRISPR) | Biophysical (TPP) | Conclusion |

| Matches Tubulin Inhibitors | Tubulin genes enriched | Tubulin | Direct Microtubule Binder |

| Matches DNA Damage | DNA Repair genes depleted | No Shift | Indirect Genotoxin (e.g., metabolite) |

| Distinct/Novel Profile | Transporter KO (Resistance) | Solute Carrier Shift | Transporter Inhibitor |

| Mitochondrial Stress | No specific hits | Kinase Shift | Off-target Toxicity (Polypharmacology) |

References

-

Bray, M. A., et al. (2016). "Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes." Nature Protocols. [Link]

-

Savitski, M. M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science. [Link]

-

Shalem, O., et al. (2014). "Genome-scale CRISPR-Cas9 knockout screening in human cells." Science. [Link]

-

Mateus, A., et al. (2020). "Thermal proteome profiling for interrogating protein interactions." Molecular Systems Biology. [Link]

-

Rees, M. G., et al. (2016). "Correlating chemical sensitivity and basal gene expression reveals mechanism of action." Nature Chemical Biology. [Link]

Sources

- 1. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell painting, Phenotypic and Morphological Profiling [moleculardevices.com]

- 3. Cell Painting: The Art of Image Analysis | Scientist.com [app.scientist.com]

- 4. Cell painting - Wikipedia [en.wikipedia.org]

- 5. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - preLights [prelights.biologists.com]

- 7. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]

- 8. Thermal Proteome Profiling (TPP) Service - Creative Proteomics [iaanalysis.com]

literature review of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol analogs

An In-Depth Technical Guide to the Synthesis, Pharmacology, and Structure-Activity Relationships of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol Analogs

Authored by Gemini, Senior Application Scientist

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Within this class, molecules based on the 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol framework represent a versatile template for interacting with various biological targets. This technical guide provides a comprehensive literature review of the analogs of this scaffold, delving into their synthetic strategies, diverse pharmacological profiles, and the critical structure-activity relationships (SAR) that govern their efficacy. By synthesizing data from disparate therapeutic areas—including neuroscience, oncology, and inflammatory diseases—this document offers researchers and drug development professionals a unified perspective on the potential of this chemical class and illuminates pathways for future discovery and optimization.

The 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol Scaffold: A Foundation for Diverse Pharmacology

The 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol core structure, a simple amino alcohol, possesses key pharmacophoric features: a hydrogen bond donor/acceptor (hydroxyl group), a basic nitrogen atom (pyrrolidine), and a stereocenter at the C2 position. This combination of functionalities in a conformationally flexible aliphatic chain allows for diverse modifications and fine-tuning of physicochemical properties, enabling interaction with a broad spectrum of biological targets. The pyrrolidine moiety, in particular, is valued for its ability to increase potency and solubility while improving the pharmacokinetic profile of drug candidates.[1] This guide will explore how modifications to this foundational structure have yielded potent modulators of opioid receptors, monoamine transporters, histamine receptors, and inducers of apoptosis.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol and its analogs generally relies on established and robust organic chemistry reactions. The primary approach involves the Mannich reaction, a three-component condensation that efficiently constructs the core amino alcohol backbone.

Core Synthesis via the Mannich Reaction

The most direct route to the parent scaffold involves the reaction of an enolizable aldehyde (isobutyraldehyde), a secondary amine (pyrrolidine), and a non-enolizable aldehyde (formaldehyde). The resulting Mannich base, a β-amino aldehyde, is then reduced to the final amino alcohol.

Caption: General workflow for the synthesis of the core scaffold.

Protocol: General Procedure for Mannich Reaction and Subsequent Reduction

-

Objective: To synthesize 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol.

-

Step 1: Formation of the Mannich Base.

-

To a stirred solution of pyrrolidine (1.1 eq) in ethanol at 0°C, slowly add aqueous formaldehyde (37%, 1.0 eq).

-

After stirring for 30 minutes, add isobutyraldehyde (1.0 eq) dropwise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvent. The crude Mannich base can be used directly or purified by distillation.

-

-

Step 2: Reduction to the Amino Alcohol.

-

Dissolve the crude Mannich base from Step 1 in methanol and cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature does not exceed 15°C.

-

After the addition is complete, stir the reaction at room temperature for 4 hours.

-

Quench the reaction by slowly adding water, followed by acidification with 1M HCl.

-

Basify the aqueous layer with 2M NaOH and extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, typically using a gradient of methanol in dichloromethane) to yield the final compound.

-

Synthesis of Analogs

Diversity is introduced by modifying the starting materials. For instance, using different secondary amines (e.g., piperidine, morpholine) or modifying the aldehyde/ketone components allows for extensive exploration of the chemical space. Multi-component reactions, such as the Ugi reaction, have also been employed to rapidly generate libraries of structurally diverse pyrrolidine analogs for screening.[3][4]

The Pharmacological Landscape of Analogs

Analogs of the 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol scaffold have demonstrated significant activity across multiple therapeutic areas. This section details the key findings for different biological targets.

Opioid Receptor Antagonists

The opioid system is a critical target for pain management and addiction therapies. Certain analogs of the scaffold have emerged as potent and selective κ-opioid receptor (KOR) antagonists.

-

Lead Compound: PF-04455242

-

An analog, 2-Methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), demonstrates high affinity and selectivity for the KOR.[5] This compound replaces the propan-1-ol with a more complex biphenylsulfonamide moiety, highlighting the scaffold's role as a versatile building block. KOR antagonists are investigated for treating depression, addiction, and anxiety.

-

| Compound | Target | Binding Affinity (Ki, nM) | Selectivity vs. MOR |

| PF-04455242 | Human KOR | 3 | ~20-fold |

| Rat KOR | 21 | - | |

| Mouse KOR | 22 | - | |

| Human MOR | 64 | - | |

| Table 1: Binding affinities of the KOR antagonist PF-04455242.[5] |

Monoamine Transporter Inhibitors

The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are key targets for treating depression, ADHD, and substance abuse disorders. Analogs based on the pyrovalerone structure, which features a 2-(pyrrolidin-1-yl)pentan-1-one core, are potent monoamine uptake inhibitors.[6] These compounds are structurally related to the guide's topic, sharing the α-aminoketone feature.

-

Structure-Activity Relationship Insights:

| Compound (Analog Series) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| (S)-Pyrovalerone (4b) | 18.1 | 63.8 | >10,000 |

| 1-(3,4-dichlorophenyl) analog (4u) | 11.5 | 37.8 | 3,020 |

| 1-naphthyl analog (4t) | 16.5 | 32.5 | 179 |

| Table 2: Binding affinities of selected pyrovalerone analogs at monoamine transporters.[6] |

Anticancer Agents via Caspase Activation

Defects in apoptosis (programmed cell death) are a hallmark of cancer.[4] A library of 1-benzylpyrrolidin-3-ol analogs, structurally related to the core topic, was synthesized and found to induce apoptosis in cancer cells by activating caspase-3, a key executioner enzyme in the apoptotic cascade.[3][4]

-

Mechanism of Action: These compounds exhibit selective cytotoxicity towards leukemia cells (HL-60) over solid tumor cell lines. The lead molecules were shown to bind to and activate caspase-3, triggering the downstream events of apoptosis.[3][4]

Caption: Proposed mechanism of pro-apoptotic pyrrolidinol analogs.

Histamine H3 Receptor Inverse Agonists

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. H3R inverse agonists are being investigated for cognitive disorders and sleep-wake regulation. A series of substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones were identified as potent H3R inverse agonists.[7]

-

Lead Optimization: The research focused on optimizing the pharmacokinetic properties of these compounds. By lowering the pKa, researchers successfully reduced brain exposure, a critical step in developing peripherally-acting drugs or minimizing off-target CNS effects.[7] This highlights the importance of tuning physicochemical properties, a process where the pyrrolidine scaffold offers significant flexibility.

Integrated Structure-Activity Relationship (SAR) Summary

By analyzing the various analog classes, we can derive overarching principles for molecular design based on the 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol scaffold.

Caption: Key points for molecular modification and SAR.

-

The Hydroxyl/Keto Group (R1): This position is a critical interaction point. Its role as a hydrogen bond donor/acceptor is likely key for many targets. However, its conversion to a ketone (as in pyrovalerone analogs) shifts activity towards monoamine transporters, while replacement with a larger amine-containing moiety (as in PF-04455242) directs activity to opioid receptors.[5][6]

-

The Pyrrolidine Ring (R2): This moiety is fundamental for controlling physicochemical properties like pKa and solubility.[7] N-substitution, as seen with the N-benzyl group in pro-apoptotic agents, can introduce new interactions (e.g., pi-stacking) and dramatically alter the biological profile.[3][4]

-

The Propanol Backbone: The stereochemistry at the C2 methyl group is crucial for enantioselective interactions with chiral biological targets like transporters and receptors.[6] The flexibility of the aliphatic chain allows the terminal functional groups (R1 and R2) to adopt optimal orientations within a binding pocket.

Preclinical Development: ADME/PK Considerations

Successful drug development requires a balance between potency and favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.[8][9] The literature on these analogs provides valuable insights into this process.

-

Causality in Experimental Choices: The decision to lower the pKa of the H3R inverse agonists was a direct response to undesirable high brain penetration.[7] This demonstrates a rational, property-based drug design approach to solve a specific pharmacokinetic challenge.

Protocol: In Vitro Microsomal Stability Assay

This self-validating assay is crucial for predicting in vivo metabolic clearance.

-

Objective: To determine the rate of metabolism of an analog by liver microsomal enzymes.

-

Materials: Test compound, liver microsomes (e.g., human, rat), NADPH (cofactor), phosphate buffer, control compounds (high and low clearance), quenching solution (e.g., acetonitrile with internal standard), LC-MS/MS system.

-

Step-by-Step Methodology:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add phosphate buffer and a diluted solution of liver microsomes.

-

Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH solution. This is the T=0 time point for a parallel control plate where the reaction is immediately stopped.

-

For the reaction plate, incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot and add it to a well in a quenching plate containing cold acetonitrile with an internal standard.

-

Once all time points are collected, centrifuge the quenching plate to precipitate proteins.

-

Analyze the supernatant from each well by LC-MS/MS to quantify the remaining amount of the test compound relative to the internal standard.

-

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Conclusion and Future Directions

The 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol scaffold is a proven and highly adaptable template for the design of novel therapeutics. The analogs derived from this core have yielded potent and selective modulators of challenging biological targets, including KOR, DAT/NET, and the H3 receptor. Furthermore, related structures have shown promise as selective anticancer agents.

The path forward is rich with opportunity. Future research should focus on:

-

Systematic Exploration: A systematic SAR study around the core scaffold, rather than the current fragmented approach, could uncover novel activities and improve our understanding of its pharmacophoric potential.

-

Chiral Synthesis and Evaluation: As stereochemistry is critical, the development of efficient asymmetric syntheses and the separate evaluation of enantiomers should be standard practice.

-

New Therapeutic Targets: Given the scaffold's versatility, it should be screened against other target classes, such as ion channels, kinases, and GPCRs, where the combination of a basic amine and a hydrogen-bonding group is often favored.

-

Integrated Drug Design: Future programs should integrate ADME/PK profiling early in the discovery process to ensure that potent compounds also possess the necessary drug-like properties to succeed in clinical development.

By leveraging the insights synthesized in this guide, researchers are well-equipped to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

PrepChem.com. Synthesis of 2-methyl-1,3-propanediol. Available from: [Link]

- Google Patents. US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.

-

Naqvi, T., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl pyrrolidin-3-ol Analogues as Apoptotic Agents via Caspase Activation. ResearchGate. Available from: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]

-

ResearchGate. Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. Available from: [Link]

-

ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Available from: [Link]

-

ChemRxiv. EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. Available from: [Link]

-

National Institutes of Health. 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. Available from: [Link]

-

Grimm, L., et al. (2013). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. PubMed. Available from: [Link]

-

Zulli, A. L., et al. (2012). Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones as histamine-3 receptor inverse agonists. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available from: [Link]

-

Naqvi, T., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University. Available from: [Link]

-

MDPI. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Available from: [Link]

-

MDPI. Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides. Available from: [Link]

-

ResearchGate. Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Available from: [Link]

-

Bentham Science. Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Available from: [Link]

-

Yildiz, T., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. University of Alicante. Available from: [Link]

-

Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Available from: [Link]

-

Ecker, G. F., et al. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. PubMed Central. Available from: [Link]

-

ResearchGate. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rua.ua.es [rua.ua.es]

- 3. researchgate.net [researchgate.net]

- 4. researchmgt.monash.edu [researchmgt.monash.edu]

- 5. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones as histamine-3 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. elearning.uniroma1.it [elearning.uniroma1.it]

Methodological & Application

Application Note: 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol in Catalytic Systems

Executive Summary

2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol (CAS: 873376-29-5) is a specialized

This guide details its application in three core catalytic domains:

-

Ligand-Accelerated Catalysis (LAC): Promoting Copper-catalyzed cross-coupling reactions.

-

Asymmetric Organometallic Catalysis: Serving as a chiral scaffold (in enantiopure form) for Zinc-mediated alkylations.

-

Polymerization Initiation: Acting as a co-initiator in the Ring-Opening Polymerization (ROP) of cyclic esters.

Chemical Properties & Mechanistic Basis[1]

Structural Advantages

-

Chelation Potential: The molecule features a "hard" oxygen donor (hydroxyl) and a "moderate" nitrogen donor (tertiary pyrrolidine), separated by a three-carbon backbone. This geometry favors the formation of stable 6-membered chelate rings with metals like Zn(II), Cu(I)/Cu(II), and Ru(II).

-

Steric Modulation: The methyl group at the 2-position creates a "kink" in the propyl chain, increasing the rigidity of the metal-ligand complex compared to linear analogues (e.g., 3-pyrrolidin-1-ylpropan-1-ol).

-

Basicity: The pyrrolidine nitrogen (

for conjugate acid) acts as an internal base or proton shuttle in catalytic cycles.

Mechanism of Action (Visualization)

The following diagram illustrates the bidentate coordination mode of the molecule with a generic metal center (M), stabilizing the transition state.

Application 1: Ligand-Accelerated Copper Catalysis (Ullmann-Type)

-Amino alcohols are potent ligands for Cu-catalyzed C-N, C-O, and C-S bond formations. They solubilize the copper species and prevent catalyst aggregation.Reaction Scope

-

Reaction: N-Arylation of imidazoles or amines with aryl halides.

-

Role: Ligand for CuI.

-

Advantage: Allows reaction at lower temperatures (

C) compared to ligand-free systems (

Detailed Protocol

Reagents:

-

Aryl Iodide (1.0 mmol)

-

Imidazole (1.2 mmol)

-

CuI (10 mol%)

-

Ligand: 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol (20 mol%)

-

Base:

(2.0 equiv) -

Solvent: DMSO or DMF (3 mL)

Step-by-Step Procedure:

-

Catalyst Pre-formation: In a distinct vial, mix CuI (19 mg, 0.1 mmol) and 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol (28 mg, 0.2 mmol) in 1 mL of DMSO. Stir at room temperature for 15 minutes until a homogeneous blue/green solution forms (indicative of complexation).

-

Reaction Assembly: To a reaction tube equipped with a magnetic stir bar, add the Aryl Iodide (1.0 mmol), Imidazole (1.2 mmol), and

(276 mg, 2.0 mmol). -

Initiation: Add the pre-formed catalyst solution to the reaction tube. Rinse the catalyst vial with the remaining 2 mL of DMSO and add to the mixture.

-

Heating: Seal the tube under Argon/Nitrogen atmosphere. Heat to 90°C for 12–24 hours. Monitor via TLC or HPLC.

-

Workup: Cool to RT. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO and ligand. Dry organic phase over

, filter, and concentrate. -

Purification: Flash column chromatography.

Validation Criteria:

-

Conversion: >90% conversion of aryl iodide.

-

Control: A parallel reaction without the amino alcohol ligand should show <20% conversion under identical conditions.

Application 2: Enantioselective Alkylation of Aldehydes (Chiral Variant)

Note: This protocol assumes the use of the enantiomerically enriched form (e.g., (S)-2-methyl-3-(pyrrolidin-1-yl)propan-1-ol), obtained via resolution or asymmetric synthesis.

Mechanistic Insight

The ligand reacts with dialkylzinc reagents to form a chiral Zinc-aminoalkoxide complex. This complex coordinates the aldehyde, directing the nucleophilic attack of the alkyl group to a specific face (Re or Si) of the carbonyl.

Protocol: Diethylzinc Addition to Benzaldehyde

Reagents:

-

Benzaldehyde (1.0 mmol)

-

Diethylzinc (

, 1.0 M in hexanes, 2.2 mmol) -

Ligand: (S)-2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol (5 mol%)

-

Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

-

Ligand Activation: In a flame-dried Schlenk flask under Argon, dissolve the ligand (7.2 mg, 0.05 mmol) in anhydrous Toluene (2 mL).

-

Zinc Addition: Cool the solution to 0°C. Dropwise add

(2.2 mL, 2.2 mmol). Stir for 20 minutes at 0°C. Observation: ethane gas evolution confirms alkoxide formation. -

Substrate Addition: Add Benzaldehyde (106 mg, 1.0 mmol) slowly.

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12 hours.

-

Quenching: Carefully quench with saturated

solution (Caution: residual Zinc reacts vigorously). -

Extraction: Extract with

(3 x 10 mL). Wash combined organics with brine, dry over -

Analysis: Determine conversion by GC/NMR. Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Application 3: Ring-Opening Polymerization (ROP)

Amino alcohols act as efficient co-initiators for the ROP of cyclic esters (e.g., L-lactide,

Workflow Diagram:

Troubleshooting & Critical Parameters

| Parameter | Critical Limit | Consequence of Failure | Corrective Action |

| Moisture | < 50 ppm | Catalyst deactivation (esp. | Use flame-dried glassware; distill solvents over |

| Ligand Purity | > 98% | Lower ee% (in chiral apps) or catalyst poisoning. | Purify ligand via vacuum distillation ( |

| Stoichiometry | Ligand:Metal (2:1 for Cu) | Aggregation of metal centers; precipitation. | Ensure ligand excess (20 mol% ligand for 10 mol% metal). |

| Temperature | < 100°C (Cu) | Ligand decomposition (oxidation of amine). | Maintain inert atmosphere ( |

References

-

General Class Behavior: Gonsalves, A. M., et al. "Pyrrolidine-based amino alcohols: novel ligands for the enantioselective alkylation of benzaldehyde." Tetrahedron: Asymmetry, 2003. Link

-

Copper Catalysis: Ma, D., & Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Heterocycles." Accounts of Chemical Research, 2008. Link (Mechanistic parallel for amino-alcohol ligands).

-

Gamma-Amino Alcohol Synthesis: Wu, L., et al. "Synthesis of γ-Amino Alcohols via Aza-Michael Addition-Asymmetric Transfer Hydrogenation."[1] Organic Letters, 2017.[1] Link

-

Polymerization Initiators: Dove, A. P. "Organic Catalysis for Ring-Opening Polymerization." ACS Macro Letters, 2012. Link

Disclaimer: This protocol is designed for research purposes only. All chemical handling must comply with local safety regulations (OSHA/ECHA).

Sources

Application Notes and Protocols for the Purification of Polar Amino Alcohols

Introduction: Navigating the Challenges of Polar Amino Alcohol Purification

Polar amino alcohols are a cornerstone of modern drug development, forming the chiral backbone of numerous pharmaceuticals. Their inherent bifunctionality, combining both a hydrophilic alcohol and a basic amino group, imparts unique pharmacological properties. However, these same characteristics—high polarity, amphoteric nature, and often, chirality—present significant hurdles during purification. Standard reversed-phase chromatography often fails to retain these highly water-soluble compounds, while their zwitterionic potential can lead to poor peak shape and unpredictable interactions with stationary phases.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification strategies for polar amino alcohols. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, offering a framework for developing self-validating protocols tailored to the specific challenges of this compound class. We will explore a range of techniques from advanced chromatographic methods to classic crystallization, providing both the theoretical underpinnings and practical, step-by-step protocols to empower you to achieve the highest levels of purity.

Strategic Selection of Purification Techniques: A Comparative Overview

The optimal purification strategy for a polar amino alcohol is dictated by the specific properties of the molecule, the nature of the impurities, the required scale, and the desired final purity. A multi-pronged approach, often combining a preliminary cleanup step with a high-resolution polishing step, is typically most effective.

Table 1: Comparative Analysis of Primary Purification Techniques

| Technique | Primary Separation Principle | Best Suited For | Typical Recovery | Achievable Purity | Key Advantages | Limitations |

| HILIC | Partitioning into a water-enriched layer on a polar stationary phase | Highly polar and hydrophilic compounds poorly retained in reversed-phase | >90% | >99% | Excellent retention of polar analytes, high sensitivity with MS, compatible with SPE eluates.[1][2] | Longer equilibration times, potential for slower kinetics compared to RP-HPLC.[3] |

| Ion-Exchange (IEX) | Electrostatic interactions between charged analytes and a charged stationary phase | Charged or ionizable compounds, separation of molecules with minor charge differences | >85% | >98% | High capacity, high selectivity based on charge, robust and scalable.[4][5] | Requires buffered mobile phases, sensitive to pH and ionic strength, may not be ideal for neutral impurities. |

| Reversed-Phase (RP-HPLC) with Ion-Pairing | Hydrophobic interactions, with an added ion-pairing agent to retain ionic analytes | Moderately polar to polar ionic compounds | >90% | >99% | Utilizes common C18 columns, can achieve high resolution. | Ion-pairing agents can be difficult to remove from the system and may suppress MS signals.[6] |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase | Resolution of racemic mixtures | >95% (per enantiomer) | >99% ee | Direct separation of enantiomers without derivatization.[7] | CSPs can be expensive, method development can be complex. |

| Crystallization | Differential solubility of the compound and impurities in a solvent system | Final polishing step for high-purity material, scalable | 70-95% | >99.5% | Highly effective for removing trace impurities, cost-effective at large scale. | Yield losses are common, requires screening of solvent systems, may not remove closely related impurities.[8] |

| Solid-Phase Extraction (SPE) | Adsorption of analytes or impurities onto a solid sorbent | Sample cleanup, removal of interfering matrix components, concentration of the analyte | >95% | Cleanup Step | Rapid, can be automated, reduces solvent consumption compared to liquid-liquid extraction.[9] | Lower resolution than chromatography, primarily for sample prep. |

Hydrophilic Interaction Liquid Chromatography (HILIC): The Workhorse for Polar Compounds

HILIC has emerged as a premier technique for the separation of highly polar compounds that are poorly retained by traditional reversed-phase chromatography.[10] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase, which is high in organic solvent, and a water-enriched layer that forms on the surface of the polar stationary phase.[11] This makes it exceptionally well-suited for polar amino alcohols.

Causality Behind the Choice: For polar amino alcohols, the high organic content of the HILIC mobile phase ensures that the compound does not simply elute in the solvent front, as is common in reversed-phase methods. The presence of both hydroxyl and amino groups allows for strong hydrophilic interactions with the stationary phase's water layer, leading to excellent retention and separation.[12]

Diagram: HILIC Method Development Workflow

Caption: A systematic workflow for HILIC method development.[11][13]

Protocol 1: General HILIC Purification of a Polar Amino Alcohol

-

Column Selection:

-

Begin with a robust, general-purpose HILIC column such as one with an amide or zwitterionic stationary phase. These phases offer a good balance of hydrophilic and potential ionic interactions.[14]

-

Rationale: Amide phases are less prone to strong ionic interactions than bare silica, often providing better peak shapes for basic compounds like amino alcohols. Zwitterionic phases can offer unique selectivity.

-

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

-

Mobile Phase B (Organic): Acetonitrile.

-

Rationale: Ammonium formate is a volatile buffer, making it ideal for subsequent sample recovery by lyophilization and for compatibility with mass spectrometry (MS). A low pH ensures the amino group is protonated, which can enhance interaction with some HILIC phases.[11]

-

-

Chromatographic Conditions:

-

Column Temperature: 30 °C

-

Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column)

-

Injection Volume: 5-20 µL

-

Sample Diluent: 80:20 (v/v) Acetonitrile:Water. Crucially, the sample should be dissolved in a solvent similar to or weaker than the initial mobile phase to prevent peak distortion.

-

Gradient Program:

-

0-2 min: 95% B

-

2-15 min: 95% to 70% B

-

15-17 min: 70% to 50% B

-

17-18 min: 50% to 95% B

-

18-25 min: 95% B (Re-equilibration)

-

-

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions (95% B) for at least 10-15 column volumes, or until a stable baseline is achieved. HILIC requires longer equilibration than reversed-phase.[3]

-

Dissolve the crude amino alcohol in the sample diluent. If the sample is from a prior reaction, ensure all non-polar organic solvents have been removed.

-

Inject the sample and run the gradient program.

-

Collect fractions corresponding to the main peak.

-

Combine the relevant fractions and remove the solvent under reduced pressure or by lyophilization.

-

Ion-Exchange Chromatography (IEX): Harnessing Charge for Selectivity

IEX separates molecules based on their net charge through electrostatic interactions with a charged stationary phase.[15] Given that amino alcohols are amphoteric, their charge state can be manipulated by adjusting the pH of the mobile phase. This makes IEX a powerful tool for their purification.

Causality Behind the Choice: For an amino alcohol, at a pH below its isoelectric point (pI), the molecule will carry a net positive charge and bind to a cation-exchange column. Conversely, at a pH above its pI, it will be negatively charged and bind to an anion-exchange column. This pH-dependent behavior allows for highly selective purification, as impurities with different charge characteristics will elute under different conditions.[16]

Diagram: Principle of Cation-Exchange Chromatography for Amino Alcohols

Caption: At a low pH, the positively charged amino alcohol binds to the negative resin, while impurities are washed away. A salt gradient then elutes the bound compound.

Protocol 2: Cation-Exchange Purification of a Polar Amino Alcohol

-

Column and Buffer Selection:

-

Column: A strong cation-exchange (SCX) column is a good starting point.

-

Binding/Equilibration Buffer (Buffer A): 20 mM Sodium Phosphate, pH 3.5.

-

Elution Buffer (Buffer B): 20 mM Sodium Phosphate + 1.0 M NaCl, pH 3.5.

-

Rationale: The pH is set well below the typical pI of an amino alcohol to ensure a strong positive charge for binding. Phosphate is a common, effective buffer in this pH range.[16] A salt gradient is used for elution, where sodium ions compete with the protonated amino alcohol for binding sites on the resin.[17]

-

-

Sample Preparation:

-

Dissolve the crude sample in Buffer A.

-

Adjust the pH of the sample to match Buffer A, if necessary.

-

Filter the sample through a 0.45 µm filter to remove any particulates.[18]

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 - 5.0 mL/min (depending on column size and pressure limits).

-

Gradient Program:

-

0-5 min: 100% A (Equilibration and Loading)

-

5-10 min: 100% A (Wash unbound impurities)

-

10-40 min: 0% to 50% B (Elution Gradient)

-

40-45 min: 100% B (Strip column)

-

45-60 min: 100% A (Re-equilibration)

-

-

-

Procedure:

-

Equilibrate the column with at least 5 column volumes of Buffer A.[17]

-

Load the prepared sample onto the column.

-

Wash the column with Buffer A until the UV baseline returns to zero to remove all unbound and weakly bound impurities.

-

Apply the salt gradient to elute the bound amino alcohol.

-

Collect fractions and analyze for the presence of the target compound (e.g., by TLC or analytical HPLC).

-

Pool the pure fractions. Desalting may be required as a final step, which can be accomplished by reversed-phase SPE or dialysis.

-

Chiral HPLC: Resolving Enantiomers for Pharmaceutical Applications

For chiral amino alcohols, separating the enantiomers is often a critical final step, as different enantiomers can have vastly different pharmacological activities.[2] Direct separation using a Chiral Stationary Phase (CSP) is the most common and efficient method.

Causality Behind the Choice: CSPs create a chiral environment within the column. One enantiomer will have a more stable transient diastereomeric interaction with the CSP than the other, leading to a longer retention time and, thus, separation. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are particularly effective for a wide range of compounds, including amino alcohols.[19]

Protocol 3: Chiral Separation of a Propranolol Analogue (Model Amino Alcohol)

This protocol is based on established methods for the separation of propranolol, a well-known β-amino alcohol.[4]

-

Column Selection:

-

Column: A polysaccharide-based CSP, such as Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent).

-

Rationale: This type of CSP is known for its broad enantioselectivity, particularly for compounds containing aromatic rings and hydrogen-bonding groups like amino alcohols.[2]

-

-

Mobile Phase Preparation:

-

Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v).

-

Rationale: This is a normal-phase system. Heptane is the weak solvent, and ethanol acts as the polar modifier to elute the compounds. The small amount of diethylamine (a basic modifier) is crucial for improving peak shape by masking acidic silanol sites on the silica surface that can cause tailing of basic analytes.[4]

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 230 nm (or a wavelength appropriate for the analyte's chromophore).

-

Sample Preparation: Dissolve the racemic amino alcohol in the mobile phase at a concentration of approximately 0.5 mg/mL.

-

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic sample.

-

Run the analysis isocratically (with a constant mobile phase composition).

-

The two enantiomers will elute as separate peaks.

-

To confirm the elution order, inject a standard of a single, known enantiomer if available.[4]

-

For preparative scale-up, increase the column diameter and injection volume, ensuring the loading capacity of the column is not exceeded.

-

Crystallization: The Ultimate Polishing Step

Crystallization is a powerful technique for achieving the highest levels of purity, especially for removing trace impurities that are structurally similar to the target compound.[8] The principle relies on the slow formation of a crystal lattice from a supersaturated solution, which naturally excludes foreign molecules.[20]

Causality Behind the Choice: For polar amino alcohols, which are often solids at room temperature, crystallization can be an excellent final purification step. The choice of solvent is critical: the compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature.[8] Due to their zwitterionic nature, the pH of the solution can significantly impact solubility. Often, crystallization is most effective near the isoelectric point where the molecule has minimal net charge and is least soluble.

Protocol 4: Recrystallization of a Phenylalanine-like Amino Alcohol

This protocol is adapted from procedures for crystallizing phenylalanine, a representative amino acid.[1][21]

-

Solvent System Selection:

-

A mixture of a polar protic solvent (like water or ethanol) and a less polar co-solvent is often effective. A common starting point is an Ethanol/Water or Methanol/Water mixture.[22]

-

Rationale: The polar solvent dissolves the amino alcohol at high temperatures, while the addition of the anti-solvent or cooling reduces its solubility to induce crystallization.

-

-

Procedure:

-

Place the crude amino alcohol in an Erlenmeyer flask.

-

Add a minimal amount of the primary solvent (e.g., water) and heat the mixture to near boiling with stirring to dissolve the solid.

-

If the compound does not fully dissolve, add small portions of the hot solvent until a clear, saturated solution is obtained.

-

If colored impurities are present, cool the solution slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask.

-

Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum to remove all traces of solvent.

-

Solid-Phase Extraction (SPE): For Rapid Cleanup and Concentration

SPE is a sample preparation technique used to isolate analytes from complex matrices or to concentrate them prior to further analysis or purification.[9] For polar amino alcohols in biological fluids or complex reaction mixtures, cation-exchange SPE can be a highly effective cleanup method.[23]

Protocol 5: Cation-Exchange SPE Cleanup of an Amino Alcohol

-

Cartridge Selection:

-

Sorbent: A strong cation-exchange (SCX) polymer-based or silica-based sorbent.

-

Rationale: The SCX sorbent will retain the positively charged amino alcohol while allowing neutral and anionic impurities to pass through.[23]

-

-

Procedure:

-

Conditioning: Wash the SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water. This activates the sorbent.[24]

-

Equilibration: Equilibrate the cartridge with 1-2 column volumes of a weak buffer, e.g., 20 mM sodium phosphate, pH ~6.0. Do not allow the sorbent bed to dry out.[18]

-

Sample Loading:

-

Adjust the sample pH to ~6.0 to ensure the amino alcohol is protonated.

-

Load the sample onto the cartridge at a slow, steady flow rate.

-

-

Washing: Wash the cartridge with 2-3 column volumes of the equilibration buffer, followed by 1-2 column volumes of methanol to remove hydrophobic impurities. This step removes impurities that are not retained by ion exchange.

-

Elution: Elute the purified amino alcohol with 1-2 column volumes of a methanolic solution containing a base, such as 5% ammonium hydroxide in methanol.

-

Rationale: The ammonia deprotonates the amino alcohol, neutralizing its charge and releasing it from the SCX sorbent.[23]

-

-

Post-Elution: The eluate can be evaporated to dryness and reconstituted in a suitable solvent for further analysis or purification.

-

References

-

Waters Corporation. (n.d.). A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Waters. Retrieved from [Link]

- Ajinomoto Co., Inc. (1992). Method of crystallizing phenylalanine. Google Patents.

-

Popović, J., et al. (2016). Separation of propranolol enantiomers using chiral HPLC. Macedonian Pharmaceutical Bulletin. Retrieved from [Link]

-

BUCHI. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

-

Matmour, D., et al. (2021). Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Neliti. Retrieved from [Link]

-

Julia, H. (2023). A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics. Prime Scholars. Retrieved from [Link]

-

Wang, X., et al. (2020). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. MDPI. Retrieved from [Link]

-

Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

-

MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. Retrieved from [Link]

-

LCGC International. (2015). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

-

HPLC. (n.d.). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. Retrieved from [Link]

-

Li, Y., et al. (2014). Crystallization of L-Phenylalanine anhydrate for product recovery during fermentation. ResearchGate. Retrieved from [Link]

-

Lu, J., et al. (2012). Characterization and pseudopolymorphism of L- phenylalanine anhydrous and monohydrate forms. Academic Journals. Retrieved from [Link]

-

LCGC International. (2017). Mixed-Mode Chromatography—A Review. Retrieved from [Link]

-

IUCr Journals. (2019). Spatiotemporal control of l-phenylalanine crystallization in microemulsion: the role of water in mediating molecular self-assembly. Retrieved from [Link]

-

ResearchGate. (2016). Separation of propranolol enantiomers using chiral HPLC. Retrieved from [Link]

-

SIELC. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

-

Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

-

Agilent. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Retrieved from [Link]

-

Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved from [Link]

-

Conduct Science. (2019). Ion-exchange Chromatography Protocol. Retrieved from [Link]

-

PubMed. (2009). Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. Retrieved from [Link]

-

Jain, R., et al. (2011). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. Journal of Chromatography A, 1218(31), 5139-5146. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

LCGC. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

-

Scribd. (n.d.). Cation Exchange. Retrieved from [Link]

-

Bio-Rad. (n.d.). Cation Exchange Chromatography. Retrieved from [Link]

-

Chem LibreTexts. (2021). Recrystallization - Single Solvent. Retrieved from [Link]

-

ResearchGate. (2004). Ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometric analysis of 76 underivatized amino acids of biological interest: A new tool for the diagnosis of inherited disorders of amino acid metabolism. Retrieved from [Link]

-

Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

-

GE Healthcare. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]

-

YouTube. (2014). Quick guide to performing ion exchange chromatography. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

ScienceDirect. (2001). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

PubMed. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Retrieved from [Link]

-

Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

Sources

- 1. EP0469541B1 - Method of crystallizing phenylalanine - Google Patents [patents.google.com]

- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. research.fredhutch.org [research.fredhutch.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Recrystallization [wiredchemist.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. mac-mod.com [mac-mod.com]

- 15. conductscience.com [conductscience.com]

- 16. bio-rad.com [bio-rad.com]

- 17. harvardapparatus.com [harvardapparatus.com]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. people.chem.umass.edu [people.chem.umass.edu]

- 21. academicjournals.org [academicjournals.org]

- 22. Reagents & Solvents [chem.rochester.edu]

- 23. researchgate.net [researchgate.net]

- 24. chromatographyonline.com [chromatographyonline.com]

Troubleshooting & Optimization

Technical Support: Optimizing Yields for 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol

Introduction

You are likely synthesizing 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol as a key fragment for anticholinergic agents such as Tolterodine . While the chemistry appears straightforward—a Michael addition followed by an ester reduction—this specific motif presents a "perfect storm" for yield loss:

-

Reversibility of the Michael addition.

-

Water Solubility of the final amino-alcohol product.

-

Aluminum Emulsions during the LiAlH4 workup.

This guide moves beyond standard textbook procedures to address the specific physicochemical traps inherent to this molecule.

Part 1: The Synthetic Pathway & Logic

The synthesis typically proceeds via the conjugate addition of pyrrolidine to methyl methacrylate (MMA), followed by hydride reduction.

Visualizing the Workflow

Figure 1: Standard synthetic route. Note that the intermediate ester is stable, but the final alcohol requires specific handling during isolation.

Part 2: Troubleshooting Guide (Root Cause Analysis)

Module A: Step 1 - The Michael Addition

Symptom: Low conversion of Methyl Methacrylate (MMA) or polymerization.

| Potential Cause | Technical Insight | Corrective Action |

| Thermodynamic Equilibrium | The | Use Methanol: Protich solvents facilitate proton transfer, stabilizing the enolate intermediate and shifting equilibrium toward the product [1]. Run at 50°C rather than room temp. |

| Polymerization | MMA can polymerize (turn into "plastic") if heated without inhibitors or if the amine initiates radical chains. | Inhibitors: Do not distill the MMA to remove the inhibitor (MEHQ) unless necessary. The amine is nucleophilic enough to react despite the inhibitor. |

| Stoichiometry | Excess MMA complicates purification; Excess pyrrolidine is easier to remove. | Ratio: Use 1.1 eq of Pyrrolidine. It is volatile (b.p. 87°C) and can be stripped off easily under vacuum, whereas separating the product from MMA oligomers is difficult. |

Module B: Step 2 - Reduction & Workup (The "Yield Killer")

Symptom: "The reaction looked good on TLC, but I recovered <20% mass after extraction."

The Science: This product is an amino-alcohol .[1] It is amphiphilic.

-

In Acid/Neutral pH: The pyrrolidine nitrogen is protonated (

). The molecule becomes a water-soluble salt. It will not extract into ether/DCM. -

In Aluminum Sludge: The hydroxyl and amine groups coordinate strongly to aluminum salts, trapping the product in the solid filter cake.

Troubleshooting Flowchart:

Figure 2: Decision matrix for recovering lost yield during the reduction step.

Part 3: Optimized Protocol (Self-Validating)

This protocol integrates the "fixes" above into a robust workflow.

Step 1: Michael Addition

-

Setup: 3-neck flask, reflux condenser, N2 atmosphere.

-

Reagents: Charge Pyrrolidine (1.1 equiv) and Methanol (2 volumes) .

-

Addition: Add Methyl Methacrylate (1.0 equiv) dropwise over 30 mins. Exotherm Check: Monitor internal temp; keep < 60°C.

-

Reaction: Stir at 50°C for 24 hours .

-

Validation Point: Take an aliquot for H-NMR. Look for the disappearance of vinyl protons (

5.5-6.2 ppm).

-

-

Workup: Concentrate in vacuo to remove MeOH and excess pyrrolidine. The residue is usually pure enough (Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate) for the next step.

Step 2: Reduction (The Critical Fix)

-

Setup: Dry THF, LiAlH4 (1.5 equiv), 0°C.

-

Addition: Add the ester (diluted in THF) dropwise to the LiAlH4 slurry.

-

Quench (Choose ONE method to avoid emulsion):

-

Method A (Glauber's Salt - Recommended): Add solid Sodium Sulfate Decahydrate (Na2SO4·10H2O) portion-wise until gas evolution stops. This releases water slowly and forms a granular solid that filters easily.

-

Method B (Fieser - High pH): Add n mL Water , then n mL 15% NaOH , then 3n mL Water (where n = grams of LiAlH4 used).

-

-

Extraction (Crucial):

-

If using Method B, ensure the aqueous slurry is pH > 12 .

-

Filter off the solids.[2] Wash the filter cake with hot THF (the product sticks to the salts).

-

-

Purification:

-

Distillation is preferred (high boiling oil).

-

If chromatography is needed: Use DCM/MeOH (9:1) + 1% Triethylamine . Without the amine base, the product will streak and stay on the silica.

-

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use NaBH4 instead of LiAlH4? A: Generally, no. NaBH4 reduces aldehydes and ketones, but it is too mild to reduce esters to alcohols efficiently unless enhanced with additives (like LiCl or refluxing in t-Butanol/Methanol) [2]. LiAlH4 is the industry standard for this transformation.

Q: My product turned yellow/brown upon standing. Is it decomposed? A: Amino alcohols are prone to oxidation (N-oxide formation) or absorbing CO2 from the air (carbamates). Store under Nitrogen/Argon in the fridge. The color change is often trace impurities; check NMR before discarding.

Q: I see a spot on TLC but it tails badly. A: The amino group interacts with the acidic silanols on the silica plate. Add a few drops of Triethylamine or Ammonia to your TLC developing tank to sharpen the spot.

References

- Michael Addition Kinetics:J. Org. Chem. 2006, 71, 9, 3551–3558.

- Reduction Alternatives:Tetrahedron Letters, Vol 39, Issue 9, 1998. (Enhanced NaBH4 systems).

-

Tolterodine Intermediate Synthesis: World Intellectual Property Organization, Patent WO2011110556A1, "Short synthesis of tolterodine, intermediates and metabolites." Link

- Workup of Amino Alcohols:Fieser & Fieser, Reagents for Organic Synthesis, Vol 1. (Standard protocols for LiAlH4 workups).

-

Preparation of 2-methyl-3-(pyrrolidin-1-yl)propanoate: ChemicalBook, Reaction ID 4151-03-5.[3] Link

Sources

Technical Support Center: 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol Stability Guide

Welcome to the Technical Support Portal. Ticket ID: STAB-2M3P-OL Subject: Stability, Solubility, and Degradation Troubleshooting Status: Resolved / Knowledge Base Article

Molecule Profile & Critical Properties

Before troubleshooting, verify your compound's baseline properties. This amino-alcohol is a bifunctional molecule combining a tertiary amine (pyrrolidine ring) and a primary alcohol.

| Property | Specification | Technical Note |

| Structure | Tertiary Amine + Primary Alcohol | Dual Nucleophile: Both the nitrogen and oxygen can act as nucleophiles, but the nitrogen (pK_a ~10.[1][2]5) is significantly more reactive. |

| State | Viscous Liquid / Low-melting Solid | Hygroscopic: Avidly absorbs atmospheric moisture, altering effective molecular weight.[1] |

| Basicity | Strong Base (Amine) | Forms salts rapidly with acids; absorbs atmospheric CO₂ to form carbonates/bicarbonates.[1] |

| Redox | Susceptible to Oxidation | The pyrrolidine nitrogen can oxidize to the N-oxide ( |

Critical Alert: The "DCM Trap"

WARNING: Do NOT store 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol in Dichloromethane (DCM) or Chloroform for extended periods (>4 hours).

The Science: Tertiary amines undergo a slow Menschutkin reaction with halogenated solvents. The nucleophilic nitrogen attacks the methylene carbon of DCM, displacing a chloride ion.

-

Reaction:

-

Result: Formation of a quaternary ammonium salt (N-chloromethyl derivative).

-

Symptom: Your clear solution slowly becomes cloudy or precipitates a white solid (the salt) which is insoluble in DCM. Researchers often mistake this for "product crystallizing out," but it is actually a degradation product.

Troubleshooting Guide (Q&A)

Issue 1: "My clear oil has turned yellow/brown over time."

Diagnosis: N-Oxidation Mechanism: The tertiary amine in the pyrrolidine ring is electron-rich. Exposure to atmospheric oxygen (especially in the presence of light or trace metals) leads to the formation of the N-oxide. Corrective Action:

-

Purification: Perform a short-path distillation (if liquid) or an acid-base extraction (see SOP below) to remove the polar N-oxide.

-

Prevention: Store under Argon/Nitrogen. Add a sacrificial antioxidant (e.g., BHT) if the application permits.

Issue 2: "I see a 'Phantom Peak' in my LCMS [M+49]."